molecular formula C21H19ClN4O4 B11457012 5-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL]methyl}-N-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

5-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL]methyl}-N-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B11457012
M. Wt: 426.9 g/mol
InChI Key: YKYLCUGFMZZNKY-UHFFFAOYSA-N
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Description

5-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL]methyl}-N-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxadiazoles and oxazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL]methyl}-N-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with an appropriate nitrile under acidic conditions.

    Formation of the oxazole ring: This involves the cyclization of an α-hydroxyketone with an amide.

    Coupling of the two rings: The final step involves coupling the 1,2,4-oxadiazole and oxazole rings through a methylene bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of dihydro-oxadiazole derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis due to its unique structure.

Biology

In biological research, it is investigated for its potential as an antimicrobial and anticancer agent.

Medicine

The compound is explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

Industry

In the industrial sector, it is studied for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL]methyl}-N-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,2,4-oxadiazole
  • 4,5-Dihydro-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL]methyl}-N-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide lies in its combined structure of oxadiazole and oxazole rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a subject of interest for further research and development.

Properties

Molecular Formula

C21H19ClN4O4

Molecular Weight

426.9 g/mol

IUPAC Name

5-[[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-N-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H19ClN4O4/c1-28-16-8-2-13(3-9-16)12-23-20(27)18-10-17(29-25-18)11-19-24-21(30-26-19)14-4-6-15(22)7-5-14/h2-9,17H,10-12H2,1H3,(H,23,27)

InChI Key

YKYLCUGFMZZNKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NOC(C2)CC3=NOC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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